molecular formula C21H23N5O3S2 B2600565 Ethyl 4-(2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 1189658-55-6

Ethyl 4-(2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No.: B2600565
CAS No.: 1189658-55-6
M. Wt: 457.57
InChI Key: PVEWQLMBFDDJEO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a thiazolopyrimidine core, which is a type of heterocyclic compound . Thiazolopyrimidines are analogs of purine bases and exhibit a broad spectrum of pharmacological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as one- and two-dimensional NMR and IR spectroscopy . Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Thiazolopyrimidines can react with various electrophilic reagents due to the presence of an active methylene group .

Scientific Research Applications

Antituberculosis Activity

Ethyl 4-(2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate has been explored for its potential in treating tuberculosis. In a study, related compounds exhibited significant activity against Mycobacterium tuberculosis, with some showing promise as antituberculosis agents without cytotoxicity at certain concentrations (Jeankumar et al., 2013).

Insecticidal Properties

This compound has also been studied for its insecticidal properties. Derivatives of similar chemical structure were evaluated as potential insecticides against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antibacterial and Antioxidant Activities

The compound's derivatives have been synthesized and screened for antibacterial and antioxidant activities. In one study, novel benzothiazole derivatives were synthesized and demonstrated promising antibacterial and antioxidant properties (Bhoi et al., 2016).

ACAT-1 Inhibitor

Research has identified derivatives of this compound as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, suggesting potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Aldose Reductase Inhibition

Derivatives of this compound have been studied for their potential in inhibiting aldose reductase, an enzyme implicated in diabetic complications (Areal et al., 2012).

Glucokinase Activation and Hypoglycemic Agents

Some derivatives have been synthesized and evaluated as glucokinase activators, showing potential as dual-acting hypoglycemic agents activating both glucokinase and PPARγ (Song et al., 2011).

Anti-inflammatory and Analgesic Properties

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from this compound has indicated potential anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

GPIIb/IIIa Integrin Antagonism

Derivatives have been developed as potent and orally active fibrinogen receptor antagonists, suggesting their potential in antithrombotic treatment (Hayashi et al., 1998).

Antitumor Activity

Research on various derivatives has also explored their antitumor activity, with some compounds showing promising inhibitory effects on different cancer cell lines (Albratty et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process in which the compound is involved. Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity , but without more specific information, it’s difficult to determine the exact mechanism of action.

Future Directions

The future research directions involving this compound would likely depend on its pharmacological activity and potential applications. Thiazolopyrimidines are a topic of ongoing research due to their broad spectrum of pharmacological activity , and this compound could potentially be a part of that research.

Properties

IUPAC Name

ethyl 4-[[2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S2/c1-2-29-20(28)14-6-8-15(9-7-14)24-16(27)12-30-19-17-18(22-13-23-19)25-21(31-17)26-10-4-3-5-11-26/h6-9,13H,2-5,10-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEWQLMBFDDJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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